2-Bromospiro[3.4]octane
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Overview
Description
2-Bromospiro[3.4]octane is a spirocyclic compound characterized by a unique three-dimensional structure. The spirocyclic framework consists of a bromine atom attached to a spiro[3.4]octane core, which is a bicyclic system with a shared carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings. This method employs readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems can help in maintaining consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-Bromospiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to form spiro[3.4]octane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form spirocyclic ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), and controlled temperatures.
Major Products Formed
Substitution: Spirocyclic amines, thiols, and ethers.
Reduction: Spiro[3.4]octane.
Oxidation: Spirocyclic ketones and alcohols.
Scientific Research Applications
2-Bromospiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of spirocyclic drugs, which can improve metabolic stability and aqueous solubility.
Materials Science: The compound is used in the development of novel materials with unique physicochemical properties.
Chemical Biology: It is employed in the design of bioactive molecules for studying biological pathways and mechanisms.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromospiro[3.4]octane involves its interaction with molecular targets through its spirocyclic structure. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules or materials. The spirocyclic framework provides a rigid and well-defined three-dimensional structure, which can enhance binding affinity and specificity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromospiro[3.4]octane: Similar spirocyclic structure with a bromine atom at a different position.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: Contains an oxygen and nitrogen atom in the spirocyclic framework.
Spirocyclic Oxindoles: Spirocyclic compounds with an oxindole core, used in medicinal chemistry.
Uniqueness
2-Bromospiro[3Its rigid and three-dimensional framework allows for the exploration of underexplored chemical space and the development of novel bioactive molecules .
Properties
Molecular Formula |
C8H13Br |
---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
2-bromospiro[3.4]octane |
InChI |
InChI=1S/C8H13Br/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6H2 |
InChI Key |
XNSHKCQAWVEGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(C2)Br |
Origin of Product |
United States |
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